molecular formula C17H21NO2 B019935 4-Hydroxyatomoxetine CAS No. 435293-66-6

4-Hydroxyatomoxetine

カタログ番号 B019935
CAS番号: 435293-66-6
分子量: 271.35 g/mol
InChIキー: PPXQPRLGNSJNJM-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxyatomoxetine is an active metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . 4-Hydroxyatomoxetine is metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) .


Synthesis Analysis

Atomoxetine is primarily metabolized by CYP2D6 to its equipotent metabolite, 4-Hydroxyatomoxetine . These differences in metabolism can result in 8–10-fold differences in atomoxetine exposure between CYP2D6 poor metabolizers and extensive metabolizers .


Molecular Structure Analysis

The IUPAC Name for 4-Hydroxyatomoxetine is 3-methyl-4- [ (1R)-3- (methylamino)-1-phenylpropoxy]phenol .


Chemical Reactions Analysis

Atomoxetine is primarily metabolized by CYP2D6 to its equipotent metabolite, 4-Hydroxyatomoxetine . Exposure to 4-Hydroxyatomoxetine appears to range from 0.1% of the parent drug in CYP2D6 PMs to 1% of the parent drug in EMs .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxyatomoxetine is 271.35 g/mol .

科学的研究の応用

  • Kappa-Opioid Receptor Agonist : Creighton et al. (2004) identified that 4-hydroxyatomoxetine is a partial agonist of the kappa-opioid receptor, also interacting with mu, delta, and kappa-opioid receptors. This discovery provides insights into its potential therapeutic applications (Creighton et al., 2004).

  • Predictor of Plasma Concentrations in ADHD : Papaseit et al. (2013) noted that oral fluid concentrations of atomoxetine and 4-hydroxyatomoxetine might predict plasma concentrations in pediatric patients with ADHD. This finding is significant for dosing and therapeutic monitoring (Papaseit et al., 2013).

  • Influence of CYP2C19 Genetic Polymorphisms : Choi et al. (2014) found that CYP2C19 genetic polymorphisms significantly influence the pharmacokinetics of atomoxetine and its metabolites, including 4-hydroxyatomoxetine. This highlights the importance of personalized medicine in treatment with atomoxetine (Choi et al., 2014).

  • Application in Pharmacokinetic Studies : Choi et al. (2012) also developed a method using LC-MS/MS for improved sensitivity in quantifying the main metabolites of atomoxetine in human plasma, aiding pharmacokinetic studies (Choi et al., 2012).

  • Detection in Sweat Patches : Marchei et al. (2013) demonstrated that atomoxetine, and presumably its metabolites like 4-hydroxyatomoxetine, can be detected in sweat patches from pediatric ADHD patients. This method provides information on cumulative drug use (Marchei et al., 2013).

  • Plasma Concentration Prediction in Japanese Pediatric Patients : Notsu et al. (2019) showed that simple pharmacokinetic models can predict steady-state plasma concentrations of atomoxetine and its primary metabolites in Japanese pediatric patients, which is valuable for dose adjustments (Notsu et al., 2019).

  • Characterization in Atomoxetine Biotransformation : Dinh et al. (2016) explored the variability of atomoxetine metabolism in human liver samples, implicating the role of CYP2D6 activity in drug clearance. Understanding these factors is crucial for individualized therapy (Dinh et al., 2016).

作用機序

Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain and inhibiting dopamine reuptake in specific brain regions such as the prefrontal cortex (PFC) .

Safety and Hazards

Atomoxetine, the parent drug of 4-Hydroxyatomoxetine, has been associated with an increased risk of suicidal ideation in short-term clinical trials in children and adolescents with ADHD .

特性

IUPAC Name

3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQPRLGNSJNJM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195869
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyatomoxetine

CAS RN

435293-66-6
Record name 4-Hydroxyatomoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0435293666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyatomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T2XYC0A9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyatomoxetine
Reactant of Route 2
Reactant of Route 2
4-Hydroxyatomoxetine
Reactant of Route 3
Reactant of Route 3
4-Hydroxyatomoxetine
Reactant of Route 4
Reactant of Route 4
4-Hydroxyatomoxetine
Reactant of Route 5
4-Hydroxyatomoxetine
Reactant of Route 6
Reactant of Route 6
4-Hydroxyatomoxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。